3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-thiaspiro[3.4]octan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c8-5-6(9)10-7(5)3-1-2-4-7;/h5H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCSQFMPNXWERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Core Framework Analysis
The target compound comprises a 3-membered thietane ring fused to a 4-membered lactam via a spirocarbon atom. The orthogonal geometry imposes significant steric constraints, necessitating precise ring-closing strategies. The sulfur atom introduces electronic and conformational variability, while the amino group at position 3 and the lactam carbonyl dictate reactivity patterns.
Key Synthetic Hurdles
- Ring Strain Mitigation : Small-ring systems (3- and 4-membered) require high-energy intermediates or catalysts to offset strain.
- Stereochemical Integrity : The spirocarbon is a potential stereogenic center, demanding enantioselective methods.
- Sulfur Incorporation : Thiol- or thiocarbonyl-based precursors must be stabilized to avoid oxidation or polymerization.
Cyclization Strategies for Spirocore Assembly
Thiocarbonyl-Amine Cyclocondensation
A foundational approach involves condensing thiocarbonyl precursors with amino-alcohols or amino-ketones. For example:
- Thioamide Formation : Reacting γ-thiobutyrolactam with a β-amino alcohol under Mitsunobu conditions yields the spirocyclic lactam.
- Intramolecular Cyclization : Thiourea derivatives undergo base-mediated cyclization to form the thietane ring. For instance, treating 3-aminothiobutyramide with DBU in DMF at 80°C achieves 45–60% yield.
Table 1: Cyclization Conditions and Yields
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Aminothiobutyramide | DBU | DMF | 80 | 55 | |
| γ-Thiobutyrolactam | PPh₃, DIAD | THF | 25 | 62 | |
| β-Amino thioester | NaHCO₃ | MeCN | 60 | 48 |
[3+1] Annulation Approaches
Fragment coupling strategies employ sulfur-containing building blocks:
Sulfur Incorporation Methodologies
Lawesson’s Reagent-Mediated Thionation
Lawesson’s reagent converts carbonyl groups to thiocarbonyls, enabling subsequent cyclization. For example:
Direct Sulfur Insertion
- Sulfur Transfer Agents : Elemental sulfur or thiourea dioxide introduces sulfur during ring closure. A 2014 study achieved 68% yield using thiourea dioxide under microwave irradiation.
- Mercaptoacetic Acid Coupling : Condensing mercaptoacetic acid with amino ketones forms thioether linkages, followed by oxidative cyclization.
Amino Group Functionalization and Protection
Reductive Amination
Ketone intermediates react with ammonia or ammonium acetate under hydrogenation conditions:
Protecting Group Strategies
- Boc Protection : tert-Butoxycarbonyl (Boc) groups shield the amine during cyclization, removed later with TFA.
- Zinc-Mediated Deprotection : Zn/HCl selectively removes acetyl groups without affecting the lactam.
Table 2: Amino Protection/Derivatization Outcomes
| Protecting Group | Reagent | Conditions | Deprotection Yield (%) | Source |
|---|---|---|---|---|
| Boc | TFA/DCM | 25°C, 2h | 92 | |
| Acetyl | Zn, HCl | EtOH, reflux | 88 | |
| Cbz | H₂, Pd/C | MeOH, 50 psi | 95 |
Hydrochloride Salt Formation
The final step involves protonating the free base with HCl:
Analytical and Optimization Insights
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-spiro ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Amides, secondary amines.
Scientific Research Applications
3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-amino-1-thiaspiro[3.4]octan-2-one hydrochloride and its analogs:
Key Observations :
- The bicyclo[3.2.1] system in 8-azabicyclo[3.2.1]octan-2-one HCl lacks the sulfur atom but introduces a nitrogen bridge.
- Functional Groups: All compounds feature a ketone group, but the amino and thia groups in the target compound differentiate its reactivity and solubility.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., spiro[3.3] analog ) typically exhibit higher aqueous solubility than neutral ketones like hexan-2,3-dione .
- Stability : Thia-containing spirocycles may demonstrate greater thermal stability compared to linear diketones due to rigid cyclic frameworks.
Research Implications
- Pharmaceutical Potential: The amino and thia groups in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) compared to simpler ketones .
- Material Science : Spirocyclic systems are valued for their conformational rigidity, which may improve performance in polymer or catalyst design.
Biological Activity
3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that incorporates a thiazolidine ring. The presence of the amino group enhances its reactivity and potential interactions with biological targets. Its chemical formula is C₇H₁₁ClN₂OS, with a molecular weight of approximately 194.69 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, which can influence signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in infections. |
| Anticancer | May inhibit cell proliferation in certain cancer cell lines; ongoing studies are needed. |
| Anti-inflammatory | Potential to modulate inflammatory responses, although specific pathways require further elucidation. |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
- Anticancer Activity : A study evaluated the effects of the compound on human cancer cell lines, revealing that it could reduce cell viability through apoptosis induction mechanisms . The specific pathways involved are still under investigation but may include caspase activation and modulation of Bcl-2 family proteins.
- Inflammation Modulation : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, suggesting a role in managing inflammatory diseases .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Infection Control : Its antimicrobial properties may be harnessed for developing new antibiotics.
- Cancer Therapy : Further exploration into its anticancer effects could lead to novel treatments for specific cancer types.
- Inflammatory Disorders : The compound's ability to modulate inflammation presents opportunities for treating conditions such as arthritis or other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
